molecular formula C6H9O9Sb B088230 Antimony hydroxyacetate CAS No. 13747-31-4

Antimony hydroxyacetate

Cat. No.: B088230
CAS No.: 13747-31-4
M. Wt: 346.89 g/mol
InChI Key: YXEDCURRROXRPL-UHFFFAOYSA-K
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Description

Antimony hydroxyacetate is a compound of significant interest in industrial and materials science research, primarily for its role as a catalyst and precursor in polymerization processes. It is fundamentally involved in the production of polyethylene terephthalate (PET), the polymer ubiquitous in plastic bottles and synthetic fibers. During the polycondensation reaction, antimony-based catalysts like this compound are critical for facilitating the formation of the polymer chain . Research into its behavior is essential for understanding and controlling the migration of antimony from PET packaging into contained beverages, a key area of food safety science . The genotoxic properties of antimony and its compounds are an important area of toxicological research. Studies suggest that the genotoxicity of antimony is not due to direct DNA interaction but is likely mediated through indirect mechanisms. The primary mode of action identified is the induction of oxidative stress, where antimony compounds trigger the production of reactive oxygen species within cells, which can subsequently lead to cellular damage . This insight is valuable for researchers assessing the toxicological profile of this compound in environmental and health safety studies. Furthermore, the compound's potential to form coordination complexes with various organic acids makes it a subject of investigation in speciation studies, which aim to understand the environmental fate and bioavailability of different antimony forms .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13747-31-4

Molecular Formula

C6H9O9Sb

Molecular Weight

346.89 g/mol

IUPAC Name

antimony(3+);2-hydroxyacetate

InChI

InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3

InChI Key

YXEDCURRROXRPL-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3]

Canonical SMILES

C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3]

Other CAS No.

17901-09-6

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Stability

Antimony glycolate undergoes hydrolysis in aqueous environments, forming antimony oxyhydroxides. The reaction is pH-dependent:

  • Acidic Conditions :
    Sb OCH2CH2OH 3+H2OSbOCl+3HOCH2CH2OH+HCl\text{Sb OCH}_2\text{CH}_2\text{OH }_3+\text{H}_2\text{O}\rightarrow \text{SbOCl}+3\text{HOCH}_2\text{CH}_2\text{OH}+\text{HCl}
    This produces antimony oxychloride (SbOCl), identified as a white precipitate .

  • Alkaline Conditions :
    Sb OCH2CH2OH 3+OH[Sb OH 4]+3HOCH2CH2O\text{Sb OCH}_2\text{CH}_2\text{OH }_3+\text{OH}^-\rightarrow [\text{Sb OH }_4]^-+3\text{HOCH}_2\text{CH}_2\text{O}^-
    The product, tetrahydroxoantimonate, remains soluble .

Thermal Decomposition

Heating antimony glycolate above 200°C induces decomposition:
Sb2(C2H4O2)3ΔSb2O3+3C2H4O2\text{Sb}_2(\text{C}_2\text{H}_4\text{O}_2)_3\xrightarrow{\Delta}\text{Sb}_2\text{O}_3+3\text{C}_2\text{H}_4\text{O}_2\uparrow
Antimony trioxide (Sb₂O₃) is the primary residue, confirmed by XRD analysis .

Decomposition Stage Temperature Range Key Observations
Initial Weight Loss68–120°CLoss of adsorbed moisture
Major Decomposition200–300°CRelease of glycolic acid vapor
Final Residue>300°CSb₂O₃ (cubic senarmontite structure)

Redox Reactions

Antimony(III) in glycolate participates in redox processes:

  • Oxidation :
    With hydrogen peroxide under alkaline conditions:
    Sb3++H2O2Sb5++2OH\text{Sb}^{3+}+\text{H}_2\text{O}_2\rightarrow \text{Sb}^{5+}+2\text{OH}^-
    Forms antimonate species ([Sb(OH)₆]⁻) .

  • Reduction :
    Using aluminum in HCl:
    Sb3++AlSb0+Al3+\text{Sb}^{3+}+\text{Al}\rightarrow \text{Sb}^0+\text{Al}^{3+}
    Metallic antimony precipitates as black particles .

Toxicity and Handling

  • Acute Exposure : Causes eye/skin irritation (H319) .

  • Carcinogenicity : Classified as a Group 2B carcinogen (possibly carcinogenic) due to Sb₂O₃ byproduct risks .

  • Environmental Impact : Hydrolyzes into non-bioaccumulative Sb(OH)₃ in water .

Q & A

Q. Table 1: Synthesis Optimization for this compound

ParameterOptimal RangeImpact on Yield/Purity
pH3.5–4.5Prevents Sb(OH)₃ precipitation
Temperature60–80°CEnhances ligand coordination
Ligand Ratio2:1 (Acetate:Sb³⁺)Minimizes unreacted SbCl₃

Q. Table 2: Comparative Speciation Analysis Techniques

MethodDetection LimitKey Application
XANES/EXAFS0.1 ppmIn situ Sb oxidation state
ICP-MS0.01 ppbQuantifying trace Sb species
Ion Chromatography1 ppmSeparating Sb(III)/Sb(V)

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